![molecular formula C16H18O2 B14278132 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one CAS No. 138623-08-2](/img/structure/B14278132.png)
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one is an organic compound with the molecular formula C21H26O. This compound is of interest due to its unique structure, which includes a cyclohexadiene ring substituted with a hydroxy-phenylethyl group and an ethanone moiety. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring. Industrial production methods may involve similar reduction techniques, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of pharmacological studies.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one involves its ability to undergo various chemical transformations. The compound’s molecular targets and pathways depend on its specific application. For example, in UV curing processes, it acts as a photoinitiator, facilitating the polymerization of monomers .
Comparación Con Compuestos Similares
1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Used in UV curing and polymer formation.
1-Phenyl-1-cyclohexene: Another cyclohexene derivative with different substitution patterns.
cis-α-Bisabolene: A cyclohexene derivative with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
138623-08-2 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-[4-(1-hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethanone |
InChI |
InChI=1S/C16H18O2/c1-12(17)13-8-10-15(11-9-13)16(2,18)14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3 |
Clave InChI |
KZMIGJHAKOXNGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCC(C=C1)C(C)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


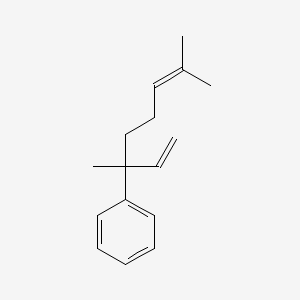
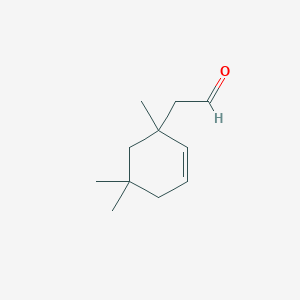
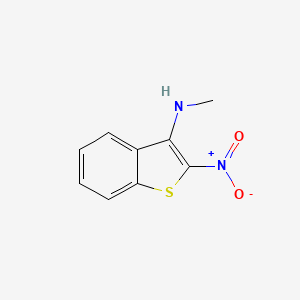

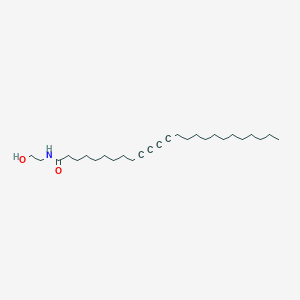



![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)
![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)

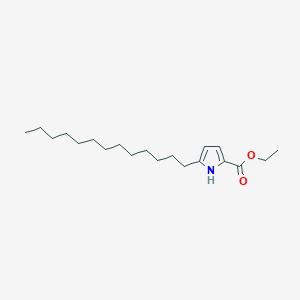
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

